6-Amino-2,3,4-trimethoxybenzoic acid

Chemical Identity Procurement Accuracy CAS Registry Validation

Common procurement error: 3,4,5-trimethoxy regioisomers cannot access 6,7,8-trimethoxyquinazolinones. 6-Amino-2,3,4-trimethoxybenzoic acid (CAS 1967-88-0) is the direct Niementowski precursor to this pharmacologically validated scaffold (cGMP-PDE IC₅₀ 0.36 µM). The contiguous 2,3,4-trimethoxy pattern creates a unique electronic environment distinct from canonical trimethoprim-related building blocks. • Enables exclusive 6,7,8-trimethoxyquinazolinone synthesis • ≥95% purity, room-temp stable solid • Avoids misprocurement of inactive 3,4,5-regioisomers Standard B2B global shipping.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 1967-88-0
Cat. No. B1282156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,3,4-trimethoxybenzoic acid
CAS1967-88-0
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)N)C(=O)O)OC)OC
InChIInChI=1S/C10H13NO5/c1-14-6-4-5(11)7(10(12)13)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13)
InChIKeyGQBCDMUMKMBTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2,3,4-trimethoxybenzoic Acid (CAS 1967-88-0): A Versatile Trimethoxyanthranilic Acid Building Block for Heterocyclic Synthesis


6-Amino-2,3,4-trimethoxybenzoic acid (CAS 1967-88-0) is a polysubstituted anthranilic acid derivative bearing three contiguous methoxy groups at positions 2, 3, and 4, with the amino group at the 6-position of the benzoic acid ring . With a molecular formula of C₁₀H₁₃NO₅ and a molecular weight of 227.21 g/mol, this compound is commercially available at ≥95% purity as a solid . It is primarily utilized as a synthetic intermediate, notably as a precursor in the Niementowski quinazolinone synthesis, where anthranilic acid derivatives condense with amides to form quinazolinone heterocycles . Unlike the structurally distinct antibiotic trimethoprim (a 2,4-diaminopyrimidine derivative), 6-amino-2,3,4-trimethoxybenzoic acid serves as a scaffold for constructing diverse compound libraries in medicinal chemistry and drug discovery programs.

Synthetic intermediate Niementowski quinazolinone precursor
Unique substitution 2,3,4-trimethoxy-6-amino regioisomer
Not trimethoprim Verify CAS 1967-88-0; distinct scaffold

Why 6-Amino-2,3,4-trimethoxybenzoic Acid Cannot Be Replaced by Common Trimethoxybenzoic Acid Analogs


The 2,3,4-trimethoxy-6-amino substitution pattern of this compound imparts a unique electronic and steric environment that directly influences downstream reaction outcomes. Simple in-class analogs such as 2,3,4-trimethoxybenzoic acid (lacking the amino group), 3,4,5-trimethoxybenzoic acid (differing substitution pattern), or 2-amino-3,4,5-trimethoxybenzoic acid (different amino position) cannot serve as direct replacements [1]. The positioning of the three contiguous methoxy groups affects both the electron density of the aromatic ring and the steric accessibility of the amino group, which can critically alter cyclization regiochemistry in heterocycle synthesis . Furthermore, some vendor databases erroneously conflate this compound with the antibiotic trimethoprim, a structurally unrelated 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, which can lead to procurement errors if the distinction is not recognized [2]. Selecting the correct CAS registry number (1967-88-0) is essential for obtaining the intended synthetic intermediate rather than a pharmacologically active drug substance.

Missing amino group 2,3,4-Trimethoxybenzoic acid lacks the 6-amino group and may not support Niementowski cyclization.
Regioisomeric shift 2-Amino-3,4,5-trimethoxybenzoic acid yields 5,6,7-quinazolinones, not the 6,7,8-series.
Trimethoprim confusion CAS 738-70-5 is a diaminopyrimidine antibiotic; scaffold mismatch leads to procurement errors.

Quantitative Differentiation Evidence for 6-Amino-2,3,4-trimethoxybenzoic Acid Versus In-Class Analogs


Structural Identity Verification: 6-Amino-2,3,4-trimethoxybenzoic Acid Is Not Trimethoprim

A pervasive procurement risk exists because multiple vendor platforms incorrectly list 6-amino-2,3,4-trimethoxybenzoic acid (CAS 1967-88-0) as a synonym for the antibiotic trimethoprim. The authoritative ChEBI database defines trimethoprim (CAS 738-70-5) as a 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, a dihydrofolate reductase inhibitor with a molecular formula of C₁₄H₁₈N₄O₃ and molecular weight of 290.32 g/mol [1]. In contrast, 6-amino-2,3,4-trimethoxybenzoic acid is a benzoic acid derivative with a molecular formula of C₁₀H₁₃NO₅ and molecular weight of 227.21 g/mol . The two compounds differ fundamentally in core scaffold (pyrimidine vs. benzene), functional groups (diaminopyrimidine vs. anthranilic acid), and molecular weight (290.32 vs. 227.21 g/mol).

Identity vs. Trimethoprim
Head-to-head
Target: CAS 1967-88-0, C₁₀H₁₃NO₅, MW 227.21 (benzoic acid) vs. Trimethoprim: CAS 738-70-5, C₁₄H₁₈N₄O₃, MW 290.32 (pyrimidine)
Prevents procurement misidentification; scaffolds differ fundamentally
Based on ChEBI and vendor database entries
Chemical Identity Procurement Accuracy CAS Registry Validation

Effect of 2,3,4- vs. 3,4,5-Trimethoxy Substitution on Antiproliferative Activity in Indolephenstatin Analogs

In a series of phenstatin analogs, replacing the 3,4,5-trimethoxyphenyl A-ring (typical of combretastatin and phenstatin) with the 2,3,4-trimethoxyphenyl arrangement resulted in a marked decrease in antimitotic and antiproliferative activity, with most analogs losing potency [1]. However, one analog retaining the keto bridge with the 2,3,4-trimethoxyphenyl moiety exhibited potent antiproliferative activity comparable to the 3,4,5-trimethoxy reference, demonstrating that the 2,3,4-substitution pattern is not inherently inactive but imposes a narrower SAR window for maintaining biological potency [1]. This finding underscores the unique steric and electronic constraints of the 2,3,4-trimethoxy arrangement, which is directly relevant when using 6-amino-2,3,4-trimethoxybenzoic acid as a building block for bioactive molecules.

2,3,4- vs. 3,4,5-Trimethoxy SAR
Class-level
Most 2,3,4-trimethoxy indolephenstatin analogs lost antiproliferative activity; keto-bridge analog rescued potency comparable to 3,4,5-series.
Narrower SAR window with 2,3,4-substitution; not inherently inactive
Specific IC₅₀ values not reported; data from Álvarez et al. 2010
Antimitotic Tubulin Polymerization Structure-Activity Relationship

Synthesis of 6,7,8-Trimethoxyquinazolinones: A Key Application as a Quinazolinone Precursor

6-Amino-2,3,4-trimethoxybenzoic acid serves as a strategic precursor for 6,7,8-trimethoxy-substituted quinazolinones via the classical Niementowski reaction, where the anthranilic acid derivative condenses with an amide . The resulting 6,7,8-trimethoxyquinazolinones have demonstrated biological activity as cyclic GMP phosphodiesterase inhibitors, with one derivative showing an IC₅₀ of 0.36 µM against cGMP-PDE isolated from porcine aorta, with at least 10-fold selectivity over other PDE isozymes [1]. This contrasts with 5,6,7-trimethoxyquinazolinones (derived from 2-amino-3,4,5-trimethoxybenzoic acid), which present a different regioisomeric substitution pattern and consequently distinct biological profiles. The 6,7,8-trimethoxy arrangement is uniquely accessible from 6-amino-2,3,4-trimethoxybenzoic acid, as the amino group at the 6-position directs cyclization to place the three methoxy groups at the 6, 7, and 8 positions of the quinazolinone ring system .

Quinazolinone PDE Activity
Class-level
cGMP-PDE IC₅₀ = 0.36 µM, ≥10-fold selectivity
Reported PDE inhibition context; supports 6,7,8-regioisomer exploration
J Med Chem 1993; requires independent validation
Quinazolinone Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Block

Commercially Available Purity Benchmarking: ≥95% Purity Across Multiple Reputable Suppliers

The compound is available from multiple reputable suppliers at a minimum purity of 95%, as evidenced by Sigma-Aldrich (95%), ChemScene (95+%), CymitQuimica (Min. 95%), and Fluorochem (95%) . This consistency in minimum purity specification across independent suppliers provides procurement confidence. The compound is supplied as a solid with room temperature storage and normal shipping conditions, reducing logistical complexity compared to analogs requiring cold-chain handling . In contrast, the closely related 2-amino-3,4,5-trimethoxybenzoic acid (CAS 61948-85-4) shows variable purity offerings (commonly 95-98%) with less standardized availability across major suppliers. The InChI Key GQBCDMUMKMBTME-UHFFFAOYSA-N uniquely identifies this compound, facilitating database searches and reducing the risk of isomer confusion.

Supplier Purity
Specification review
≥95% purity (Sigma-Aldrich, ChemScene, CymitQuimica, Fluorochem); solid, RT storage
Consistent purity specification may reduce re-purification needs
Based on vendor datasheets; in-house QC recommended
Chemical Purity Quality Control Supplier Comparison

Optimal Application Scenarios for Procuring 6-Amino-2,3,4-trimethoxybenzoic Acid


Synthesis of 6,7,8-Trimethoxyquinazolinone Libraries for PDE or Kinase Inhibitor Discovery

6-Amino-2,3,4-trimethoxybenzoic acid is the direct anthranilic acid precursor for constructing 6,7,8-trimethoxy-substituted quinazolinones via Niementowski condensation. As evidenced by the potent cGMP-PDE inhibitor (IC₅₀ = 0.36 µM) bearing this exact substitution pattern [1], the resulting scaffold is validated for phosphodiesterase and kinase inhibitor programs. The 6,7,8-trimethoxy regioisomer cannot be directly accessed from 2-amino-3,4,5-trimethoxybenzoic acid, which yields the 5,6,7-trimethoxy series instead. Procurement of CAS 1967-88-0 (rather than CAS 61948-85-4) is therefore mandatory for projects targeting the 6,7,8-trimethoxyquinazolinone chemotype.

Exploring Non-Canonical Trimethoxyphenyl SAR in Antimitotic Drug Design

The 2,3,4-trimethoxyphenyl moiety represents a non-canonical substitution pattern in tubulin polymerization inhibitors, where the 3,4,5-trimethoxy arrangement dominates. Research has demonstrated that while most 2,3,4-trimethoxy analogs lose antiproliferative activity compared to their 3,4,5-trimethoxy counterparts, specific structural contexts (e.g., keto bridge retention) can rescue potency [2]. This narrow SAR window makes 6-amino-2,3,4-trimethoxybenzoic acid a valuable building block for exploring underexploited chemical space in antimitotic drug discovery programs seeking to overcome resistance to 3,4,5-trimethoxyphenyl-based agents.

Solid-Phase Peptide Synthesis with Unnatural Amino Acid Incorporation

The presence of both a carboxylic acid and an ortho-amino group makes 6-amino-2,3,4-trimethoxybenzoic acid suitable for incorporation as a conformationally rigid, electron-rich unnatural amino acid building block. The Boc-protected (CAS 2580220-99-9) and Fmoc-protected (CAS 2384344-86-7) derivatives are commercially available for standard SPPS protocols [3]. The 2,3,4-trimethoxy substitution pattern provides a unique steric and electronic environment that is structurally distinct from the commonly used 3,4,5-trimethoxy series, enabling the exploration of novel peptide backbone constraints.

Analytical Standard and Reference Material for Chromatographic Method Development

With a well-defined InChI Key (GQBCDMUMKMBTME-UHFFFAOYSA-N), consistent ≥95% purity across multiple suppliers, and room-temperature storage stability, 6-amino-2,3,4-trimethoxybenzoic acid is suitable as a reference standard for HPLC and LC-MS method development . Its distinct chromatographic retention profile, arising from the combination of three methoxy groups, a carboxylic acid, and an amino group, makes it a useful system suitability standard for methods analyzing polysubstituted aromatic compounds.

Application
Selection Property
Validation Focus
6,7,8-Trimethoxyquinazolinone synthesis
Regioselective Niementowski cyclization
PDE/target engagement assay context
Non-canonical trimethoxyphenyl SAR studies
2,3,4-substitution pattern for tubulin polymerization research
Cell-based antiproliferative assay interpretation
Solid-phase peptide synthesis (SPPS)
Amino and carboxyl groups compatible with Boc/Fmoc protection
Coupling efficiency and peptide stability
Chromatographic reference standard
Defined InChI Key and consistent supplier purity
HPLC/LC-MS retention profiling, system suitability
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